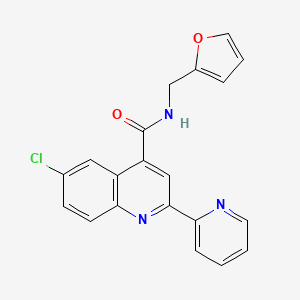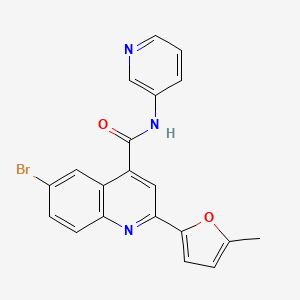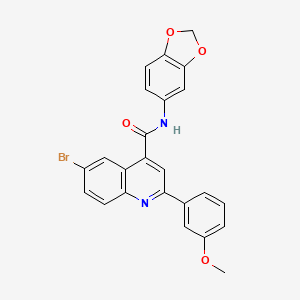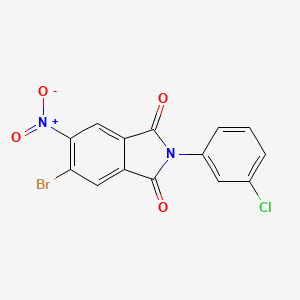
4-(4-morpholinylcarbonyl)-2-(4-propylphenyl)quinoline
Overview
Description
4-(4-morpholinylcarbonyl)-2-(4-propylphenyl)quinoline, commonly known as PPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPQ belongs to the class of quinoline compounds and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of PPQ is not fully understood. However, studies have shown that PPQ inhibits the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent death of the parasite. PPQ has also been found to inhibit the activity of the mitochondrial respiratory chain complex III, leading to the generation of reactive oxygen species and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PPQ has been found to exhibit different biochemical and physiological effects. PPQ has been found to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells. PPQ has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of different drugs. This may lead to drug-drug interactions and potential toxicity.
Advantages and Limitations for Lab Experiments
PPQ has several advantages for lab experiments. PPQ exhibits potent activity against different strains of Plasmodium falciparum, making it a potential candidate for the development of new antimalarial drugs. PPQ also exhibits anticancer activity against different types of cancer cells, making it a potential candidate for the development of new anticancer drugs. However, PPQ has some limitations for lab experiments. PPQ exhibits poor solubility in water, making it difficult to administer to animals in vivo. PPQ also exhibits potential toxicity due to its inhibition of cytochrome P450 enzymes, which may lead to drug-drug interactions.
Future Directions
There are several future directions for the research on PPQ. One direction is to develop new formulations of PPQ that exhibit improved solubility in water, making it easier to administer to animals in vivo. Another direction is to investigate the potential of PPQ as a combination therapy with other antimalarial or anticancer drugs. Additionally, further studies are needed to understand the mechanism of action of PPQ and its potential toxicity in vivo.
Scientific Research Applications
PPQ has been extensively studied for its potential applications in different fields of scientific research. PPQ has been found to exhibit potent antimalarial activity against different strains of Plasmodium falciparum, the parasite responsible for causing malaria. PPQ has also been found to exhibit anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. PPQ has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
morpholin-4-yl-[2-(4-propylphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-2-5-17-8-10-18(11-9-17)22-16-20(19-6-3-4-7-21(19)24-22)23(26)25-12-14-27-15-13-25/h3-4,6-11,16H,2,5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPKKWZNOHJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B3500271.png)
![3-[(4-fluorobenzyl)thio]-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3500279.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500290.png)


![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B3500303.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500319.png)
![2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3500329.png)
![6-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3500335.png)

![N-[4-(aminosulfonyl)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3500345.png)
![2-(2,5-dimethylphenyl)-3-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3500351.png)

![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-1-naphthylacetamide](/img/structure/B3500360.png)